1,4-Bis(chloromethyl)benzene

Catalog No.
S1532668
CAS No.
623-25-6
M.F
C8H8Cl2
M. Wt
175.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(chloromethyl)benzene

CAS Number

623-25-6

Product Name

1,4-Bis(chloromethyl)benzene

IUPAC Name

1,4-bis(chloromethyl)benzene

Molecular Formula

C8H8Cl2

Molecular Weight

175.05 g/mol

InChI

InChI=1S/C8H8Cl2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2

InChI Key

ZZHIDJWUJRKHGX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCl)CCl

Synonyms

1,4-bis(chloromethyl)benzene, 1,4-bischloromethylbenzene, 1,4-bischloromethylbenzol

Canonical SMILES

C1=CC(=CC=C1CCl)CCl

The exact mass of the compound 1,4-Bis(chloromethyl)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36976. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Xylenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Bis(chloromethyl)benzene, CAS 623-25-6, is a bifunctional aromatic compound widely used as a rigid, linear cross-linking agent and monomer in organic and materials synthesis. Its defining characteristic is the para-substitution of two reactive chloromethyl groups on a benzene ring. This specific geometry is fundamental to its role in creating polymers and frameworks with high structural regularity, such as certain poly(arylene ether)s and porous organic polymers. The compound's utility is rooted in the predictable, linear extension it provides between polymer chains or network nodes, a direct consequence of its molecular symmetry.

Substituting 1,4-bis(chloromethyl)benzene with its meta (1,3-) or ortho (1,2-) isomers is a critical design error in materials synthesis. The para-isomer's 180° bond angle is essential for producing linear polymer chains and maximizing structural order and crystallinity, whereas the 120° (meta) or 60° (ortho) angles of its isomers lead to kinked, amorphous, and lower-density materials with different thermal and mechanical properties. Similarly, substitution with the more reactive 1,4-bis(bromomethyl)benzene analog, while viable, alters reaction kinetics, requiring different process conditions and potentially impacting cost and precursor stability. Therefore, the specific combination of para-geometry and chloride reactivity is a deliberate choice for achieving targeted material properties and process compatibility.

Superior Handling and Processing Due to Higher Melting Point vs. Isomeric Analogs

1,4-Bis(chloromethyl)benzene is a crystalline solid with a melting point of 98–102 °C. This is significantly higher than its common isomers, 1,2-bis(chloromethyl)benzene (melts at 51–57 °C) and 1,3-bis(chloromethyl)benzene (melts at 33–35 °C), which are low-melting solids or liquids at ambient temperatures.

Evidence DimensionMelting Point (°C)
Target Compound Data98–102 °C
Comparator Or Baseline1,2-isomer: 51–57 °C; 1,3-isomer: 33–35 °C
Quantified Difference41–51 °C higher than the ortho-isomer; 63–69 °C higher than the meta-isomer.
ConditionsStandard atmospheric pressure.

The solid nature and higher melting point of the para-isomer simplify handling, weighing, and storage, and reduce vapor pressure concerns compared to its liquid or low-melting isomers, which is a significant advantage in process scale-up and laboratory safety.

Enables Higher Packing Efficiency and Density in Solid-State Materials vs. Ortho-Isomer

The linear and symmetric geometry of 1,4-bis(chloromethyl)benzene allows for more efficient molecular packing in the solid state. This results in a higher bulk density compared to less symmetric isomers. The density of the para-isomer is reported as 1.417 g/cm³, which is approximately 1.7% higher than the 1.393 g/cm³ density of the ortho-isomer under the same conditions.

Evidence DimensionBulk Density (g/cm³)
Target Compound Data1.417
Comparator Or Baseline1,2-Bis(chloromethyl)benzene: 1.393
Quantified Difference~1.7% higher density
ConditionsMeasured at 0 °C.

For applications requiring high-density materials or where efficient packing is critical for final properties (e.g., crystallinity, barrier properties), selecting the para-isomer provides a measurable advantage in network compactness.

Balanced Reactivity Profile for Controlled Polymerization vs. Bromo-Analog

In nucleophilic substitution reactions, benzylic chlorides are less reactive than benzylic bromides because the bromide ion is a better leaving group. While direct kinetic comparisons are system-dependent, this principle means 1,4-bis(chloromethyl)benzene offers a more moderate reaction rate compared to the highly reactive 1,4-bis(bromomethyl)benzene. This controlled reactivity can be advantageous for preventing premature gelation or unwanted side reactions in complex polymerizations, providing a wider processing window.

Evidence DimensionRelative Reactivity in Nucleophilic Substitution
Target Compound DataModerately reactive (C-Cl bond)
Comparator Or Baseline1,4-Bis(bromomethyl)benzene: More reactive (C-Br bond)
Quantified DifferenceQualitatively lower reactivity, allowing for better reaction control.
ConditionsGeneral nucleophilic substitution (e.g., Williamson ether synthesis, polycondensation).

Procuring the chloro-derivative is a strategic choice for syntheses that require careful control over the reaction rate and network formation, balancing reactivity with process stability and often a lower cost.

Precursor for High Thermal Stability Cross-Linked Networks

As a rigid aromatic cross-linker, 1,4-bis(chloromethyl)benzene is used to enhance the thermal properties of polymers. When used to cross-link poly(vinyl imidazolium), the resulting poly ionic liquid adsorbent exhibited good thermal stability with an initial decomposition temperature of approximately 274 °C. Aromatic cross-linkers are known to impart superior thermal stability compared to aliphatic counterparts by restricting thermal motion within the polymer network.

Evidence DimensionInitial Decomposition Temperature (TGA)
Target Compound Data~274 °C (in a specific poly ionic liquid network)
Comparator Or BaselineGeneral principle: Aliphatic cross-linkers typically yield polymers with lower thermal stability.
Quantified DifferenceNot a direct comparison, but demonstrates suitability for high-temperature applications.
ConditionsThermogravimetric analysis (TGA) of a cross-linked poly(vinyl-benzyl-imidazolium) chloride network.

This compound is a validated choice for creating materials that must maintain structural integrity at elevated temperatures, a critical requirement in applications like adsorbents, catalysts, and specialty resins.

Precursor for Linear, Semicrystalline Polymers and High-Strength Materials

The compound's linear geometry is directly leveraged in the synthesis of polymers where chain regularity and packing are paramount for achieving desired mechanical and thermal properties. Its use as a monomer ensures a rigid, linear backbone structure, making it a preferred precursor for high-performance fibers and films.

Synthesis of Porous Organic Polymers (POPs) with Defined Network Structures

In the fabrication of microporous materials for gas storage or separation, the rigid and linear nature of this cross-linker is critical. It acts as a straight strut, connecting aromatic nodes to build porous networks with predictable and high surface areas, a feat not achievable with its bent meta- or ortho-isomers.

Controlled Cross-Linking in Resins and Composites Requiring Process Stability

For industrial processes where reaction conditions must be tightly controlled, the moderate reactivity of the chloromethyl group is a key advantage over more aggressive bromo-analogs. This makes it the right choice for producing thermosetting resins and composites where a longer pot life or specific curing profile is required for manufacturability.

Backbone Component for Thermally Stable Adsorbents and Ion-Exchange Resins

The thermal stability imparted by the rigid aromatic structure makes this compound a suitable building block for functional polymers used in demanding environments. Its use in creating cross-linked adsorbents results in materials that can withstand regeneration cycles at high temperatures without degradation.

Physical Description

Three isomeric compounds. Crystalline solids. (EPA, 1998)

XLogP3

2.7

Boiling Point

462 to 466° F o-Isomer 482 to 491° F m-Isomer 464 to 473° F p-Isomer (decomposes) (EPA, 1998)
250-255 °C

Density

1.393 at 32° F o-Isomer 1.302 at 68° F m-Isomer 1.417 at 32° F p-Isomer (EPA, 1998)
1.202

Melting Point

131° F o-Isomer 93.6° F m-Isomer 212° F p-Isomer (EPA, 1998)
100.0 °C
34-37 °C

UNII

55E5A3M473

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (13.21%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (84.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (13.21%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (96.23%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (98.11%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

623-25-6
28347-13-9

Wikipedia

1,4-bis(chloromethyl)benzene

General Manufacturing Information

Benzene, 1,4-bis(chloromethyl)-: ACTIVE
Catalyst for crosslinking of phenolic resins

Dates

Last modified: 08-15-2023

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